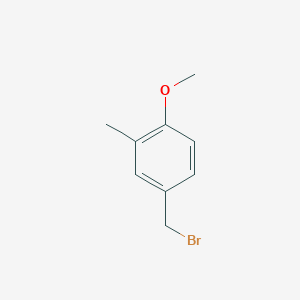

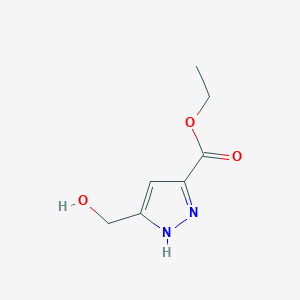

ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

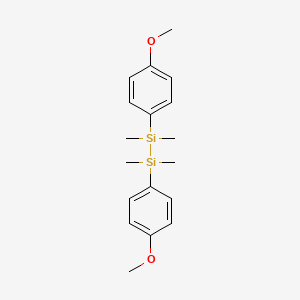

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse range of biological activities and their utility in various chemical reactions. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various ethyl 1H-pyrazole-3-carboxylates and their synthesis, properties, and applications, which can provide insights into the analysis of this compound.

Synthesis Analysis

The synthesis of ethyl 1H-pyrazole-3-carboxylates can be achieved through various methods, including cyclocondensation reactions and reactions involving acylation and alkylation. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to significantly reduce reaction times, achieving high yields and regioselectivity . Similarly, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of ethyl 1H-pyrazole-3-carboxylates has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles between the pyrazole ring and adjacent benzene rings . These structural analyses provide a foundation for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

Ethyl 1H-pyrazole-3-carboxylates can participate in various chemical reactions, including cross-coupling reactions and cyclocondensation. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles, which could then undergo cyclization to form condensed pyrazoles . These reactions highlight the versatility of pyrazole derivatives in synthetic chemistry, which could be applicable to this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1H-pyrazole-3-carboxylates, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Additionally, the antioxidant properties of these compounds have been evaluated, with some showing potential as radical scavengers . These properties are important for the practical applications of this compound in various fields, including medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate serves as a precursor in various chemical syntheses. For instance, it has been utilized in Sonogashira-type cross-coupling reactions with different alkynes to yield corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates are further cyclized to form diverse condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. Additionally, Suzuki coupling of its derivatives can produce 5-arylpyrazoles, showcasing its versatility in synthesizing complex heterocyclic structures (Arbačiauskienė et al., 2011).

Facilitating Novel Syntheses

The compound is instrumental in the selective synthesis of pyrazolo[3,4-b]pyridin-3-ones through cyclocondensation with 1,3-dicarbonyl compounds, indicating its role in introducing pyrazole moieties into complex heterocyclic frameworks. Such reactions underscore its utility in expanding the diversity of pyrazole-derived compounds with potential applications in medicinal chemistry and materials science (Lebedˈ et al., 2012).

Biological Applications

In addition to its synthetic utility, derivatives of this compound have been explored for biological activities. For example, novel derivatives synthesized from this compound have been evaluated for their potential to suppress lung cancer cell growth via mechanisms such as cell cycle arrest and autophagy. This highlights the compound's relevance not only in synthetic organic chemistry but also in the development of new therapeutic agents (Zheng et al., 2010).

Role in Material Science

Furthermore, the compound has found applications in material science, particularly in the synthesis of new fluorophores. The cascade reactions involving ethyl pyrazole-5-carboxylate and α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives have been developed. These derivatives exhibit strong fluorescence in solutions, indicating potential applications in optical materials and sensors (Yan et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3,10H,2,4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCLMYRLGIMSIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480807 |

Source

|

| Record name | Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61453-48-3 |

Source

|

| Record name | Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)

![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)